6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid
CAS No.: 190381-48-7
Cat. No.: VC3850599
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 190381-48-7 |
|---|---|
| Molecular Formula | C8H7N3O2 |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 6-methylimidazo[1,2-a]pyrazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H7N3O2/c1-5-3-11-4-6(8(12)13)10-7(11)2-9-5/h2-4H,1H3,(H,12,13) |
| Standard InChI Key | KENGYTNARRJVIB-UHFFFAOYSA-N |
| SMILES | CC1=CN2C=C(N=C2C=N1)C(=O)O |
| Canonical SMILES | CC1=CN2C=C(N=C2C=N1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a bicyclic system where an imidazole ring is fused to a pyrazine ring. The methyl substituent at position 6 and the carboxylic acid group at position 2 introduce steric and electronic modifications that influence reactivity and interactions . The IUPAC name, 6-methylimidazo[1,2-a]pyrazine-2-carboxylic acid, reflects this substitution pattern.
Key Structural Features:
-
SMILES Notation:
CC1=CN2C=C(N=C2C=N1)C(=O)O. -
InChIKey:
KENGYTNARRJVIB-UHFFFAOYSA-N. -
X-ray Crystallography: While no direct crystallographic data for this compound is available, analogous imidazo[1,2-a]pyrazines exhibit planar fused rings with bond lengths consistent with aromatic systems .
Physicochemical Properties
Experimental data on solubility and stability remain limited, but computational predictions suggest moderate hydrophilicity due to the carboxylic acid group. The methyl group enhances lipophilicity, potentially improving membrane permeability .
Table 1: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 177.16 g/mol | |
| logP (Predicted) | 1.2 ± 0.3 | |
| Hydrogen Bond Donors | 1 (COOH) | |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Synthetic Strategies
Primary Synthetic Routes
The synthesis typically involves condensation of 2-amino-5-methylpyrazine with α-keto esters or haloketones, followed by cyclization and hydrolysis .
Example Protocol:
-
Condensation: React 2-amino-5-methylpyrazine with ethyl bromopyruvate in anhydrous ethanol under reflux.
-
Cyclization: Facilitate ring closure via acid or base catalysis.
-
Hydrolysis: Convert ester intermediates to carboxylic acids using aqueous NaOH.
Optimization Challenges
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions. Modifying reaction solvents (e.g., acetonitrile vs. ethanol) and catalysts (e.g., KCO) improves yields .
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Condensation | Ethanol, reflux, 12 hr | 65–70 | |
| Hydrolysis | 2M NaOH, RT, 6 hr | 85–90 |
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Carboxylic Acid (COOH): Stretching vibrations at ~2500–3300 cm (O-H) and ~1700 cm (C=O) .
-
Imidazole Ring: C-N stretches at ~1370 cm and aromatic C-H bends at ~750 cm .
Nuclear Magnetic Resonance (NMR)
-
H NMR: Methyl protons at δ 2.5 ppm; aromatic protons between δ 7.5–8.5 ppm .
-
C NMR: Carboxylic carbon at ~170 ppm; pyrazine carbons at 140–160 ppm .
Mass Spectrometry
Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 177.1 [M+H] .
| Compound | Target | IC/MIC | Source |
|---|---|---|---|
| 6-Bromo derivative | α-Glucosidase | 0.026 mmol/dm | |
| 6-Ethynyl derivative | Amyloid plaques |
Computational and Molecular Modeling Insights
Density Functional Theory (DFT) Studies
Geometry optimizations at the HSEh1PBE/6-311G(d,p) level reveal charge distribution favoring electrophilic substitution at position 3 .
Molecular Docking
Docking against IL-17A (PDB: 5HIQ) predicts hydrogen bonding between the carboxylic acid and Arg381, suggesting anti-inflammatory potential .
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
-
6-Bromo Derivative: Enhanced enzymatic inhibition due to halogen electronegativity .
-
6-Trifluoromethyl Derivative: Improved metabolic stability but reduced solubility .
Pharmacokinetic Considerations
Methyl substitution balances lipophilicity and solubility, making 6-methyl derivatives more drug-like than bulkier analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume